Methyl 2-bromo-5-(trifluoromethyl)nicotinate Methyl 2-bromo-5-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 888738-49-6
VCID: VC2730630
InChI: InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
SMILES: COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Molecular Formula: C8H5BrF3NO2
Molecular Weight: 284.03 g/mol

Methyl 2-bromo-5-(trifluoromethyl)nicotinate

CAS No.: 888738-49-6

Cat. No.: VC2730630

Molecular Formula: C8H5BrF3NO2

Molecular Weight: 284.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-(trifluoromethyl)nicotinate - 888738-49-6

Specification

CAS No. 888738-49-6
Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
IUPAC Name methyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Standard InChI Key NKIZLCNZKHZGPS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Canonical SMILES COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Properties

Methyl 2-bromo-5-(trifluoromethyl)nicotinate is a halogenated nicotinate, belonging to a class of compounds derived from nicotinic acid, which is a form of vitamin B3. The molecular structure features both a bromine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties. The presence of these functional groups contributes to the compound's potential utility in medicinal chemistry and organic synthesis applications.

Basic Chemical Information

The compound has been thoroughly characterized through various analytical methods, with its fundamental chemical data presented in Table 1 below:

ParameterValue
CAS Number888738-49-6
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
IUPAC Namemethyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Standard InChIInChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Standard InChIKeyNKIZLCNZKHZGPS-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br

The structural composition of Methyl 2-bromo-5-(trifluoromethyl)nicotinate includes a pyridine ring with specific substitutions: a bromine atom at the 2-position, a carboxylate methyl ester group at the 3-position, and a trifluoromethyl group at the 5-position. This particular arrangement of functional groups confers unique chemical properties to the molecule.

Structural Significance

The key structural features of this compound include:

  • A pyridine ring as the core structure, providing a basic nitrogen center

  • A bromine substituent that serves as a reactive site for potential coupling reactions

  • A trifluoromethyl group that enhances lipophilicity and metabolic stability

  • A methyl ester functionality that can be modified through standard esterification procedures

These structural components collectively determine the compound's physical, chemical, and biological properties, making it a valuable building block in organic synthesis.

Applications and Research Significance

Methyl 2-bromo-5-(trifluoromethyl)nicotinate has several potential applications, particularly in pharmaceutical research and as a synthetic intermediate in organic chemistry.

Pharmaceutical Intermediates

The compound's structure makes it particularly valuable as an intermediate in pharmaceutical synthesis. Nicotinic acid derivatives have significant importance in medicinal chemistry for the development of various bioactive compounds. The specific functional groups present in Methyl 2-bromo-5-(trifluoromethyl)nicotinate allow for selective chemical transformations that can lead to the synthesis of complex pharmaceutical compounds.

Research Tool in Organic Chemistry

As a functionalized pyridine derivative, this compound serves as an important building block for the construction of more complex molecular structures. The bromine substituent provides a reactive site for various coupling reactions, including:

  • Suzuki-Miyaura cross-coupling reactions

  • Buchwald-Hartwig amination

  • Sonogashira coupling reactions

  • Stille coupling reactions

These transformations enable the incorporation of the nicotinate scaffold into larger molecular frameworks with potential biological activities.

Comparative Analysis with Related Compounds

To better understand the place of Methyl 2-bromo-5-(trifluoromethyl)nicotinate within the broader context of similar compounds, a comparison with related structures provides valuable insights.

Comparison with Methyl 2-bromo-5-methylnicotinate

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) represents a closely related analog that differs only in the 5-position substituent, featuring a methyl group instead of a trifluoromethyl group. This structural difference results in significant variations in chemical properties:

PropertyMethyl 2-bromo-5-(trifluoromethyl)nicotinateMethyl 2-bromo-5-methylnicotinate
Molecular Weight284.03 g/mol230.06 g/mol
LipophilicityHigher due to CF3 groupLower
ReactivityEnhanced electron-withdrawing effectsLess pronounced electron-withdrawing effects
Storage ConditionsUnder inert gas at 2-8°C (presumed similar)Under inert gas at 2-8°C

The substitution of a trifluoromethyl group for a methyl group significantly alters the electronic properties of the pyridine ring, which can influence reactivity patterns in various chemical transformations .

Comparison with Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Another related compound is Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3), which differs from our target compound by having a bromomethyl group at the 2-position instead of a direct bromine substituent. This structural variation introduces different reactivity patterns:

PropertyMethyl 2-bromo-5-(trifluoromethyl)nicotinateMethyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate
Molecular Weight284.03 g/mol298.06 g/mol
Reactive SiteC-Br bond directly on the pyridine ringBenzylic-type C-Br bond
Reactivity TypeAromatic substitution reactionsPrimarily alkylation reactions
Storage ConditionsUnder inert gas at 2-8°C (presumed similar)Inert atmosphere, 2-8°C

The presence of a methylene linker between the bromine and the pyridine ring in the latter compound creates a more reactive electrophilic center that can participate in a broader range of nucleophilic substitution reactions .

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